[Tyr6,D-Phe7,D-His9]-Substance P (6-11)

Neuroscience Pain Research NK1 Receptor Pharmacology

Standard NK1 antagonists lack the potency and receptor selectivity needed for unambiguous CNS research outcomes. Sendide solves this with sub-nanomolar NK1 binding affinity-1,000-7,300× more potent than CP-96,345-and confirmed selectivity over NK2/NK3 receptors in functional behavioral assays. • Ki = 0.023 nM for the [D-Trp7]sendide analog class; prolonged duration of action in spinal models. • Ideal for quantitative receptor autoradiography, binding site mapping, and pain research requiring sustained NK1 blockade. • Supplied as lyophilized solid, ≥98% HPLC purity; custom synthesis and bulk packaging available on request.

Molecular Formula C44H57N9O7S
Molecular Weight 856 g/mol
CAS No. 145194-26-9
Cat. No. B121971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Tyr6,D-Phe7,D-His9]-Substance P (6-11)
CAS145194-26-9
Molecular FormulaC44H57N9O7S
Molecular Weight856 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)N
InChIInChI=1S/C44H57N9O7S/c1-27(2)20-35(41(57)49-34(39(46)55)18-19-61-3)51-44(60)38(24-31-25-47-26-48-31)53-43(59)37(23-29-12-8-5-9-13-29)52-42(58)36(22-28-10-6-4-7-11-28)50-40(56)33(45)21-30-14-16-32(54)17-15-30/h4-17,25-27,33-38,54H,18-24,45H2,1-3H3,(H2,46,55)(H,47,48)(H,49,57)(H,50,56)(H,51,60)(H,52,58)(H,53,59)/t33-,34-,35-,36+,37-,38+/m0/s1
InChIKeyHRXHWXLZLHVUKT-LQLHWDHISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Tyr6,D-Phe7,D-His9]-Substance P (6-11) (Sendide) CAS 145194-26-9 | Potent & Selective NK1 Receptor Antagonist


[Tyr6,D-Phe7,D-His9]-Substance P (6-11), also known as Sendide, is a hexapeptide analog of the Substance P fragment (6-11) and a potent, competitive antagonist of the tachykinin neurokinin-1 (NK1) receptor . It is a synthetic peptide derived from the endogenous ligand Substance P, specifically designed for enhanced receptor selectivity and high-affinity binding to NK1 receptors in the central nervous system .

Why Sendide Cannot Be Substituted with Other NK1 Antagonists


While numerous NK1 receptor antagonists exist, including non-peptide molecules like CP-96,345 and peptide analogs like Spantide, Sendide exhibits a unique combination of sub-nanomolar binding affinity and high selectivity that is not replicated across the class . Generic substitution fails because the specific stereochemistry (D-Phe7, D-His9) and sequence of Sendide confer a binding potency and duration of action that differs by orders of magnitude from even closely related peptide analogs .

Quantitative Differentiation: Sendide vs. CP-96,345 and Other NK1 Antagonists


In Vivo Behavioral Antagonism: Sendide is >1,000-fold More Potent than CP-96,345

In a standard murine model of spinal NK1 receptor activation, Sendide was directly compared to the non-peptide NK1 antagonist CP-96,345 for its ability to inhibit scratching, biting, and licking (SBL) behavior induced by intrathecal Substance P. Sendide exhibited dramatically superior potency.

Neuroscience Pain Research NK1 Receptor Pharmacology

Binding Affinity: Sendide Analog [D-Trp7]Sendide Shows Sub-Nanomolar Ki and 9,400-fold Superiority over CP-96,345

A direct binding assay using mouse spinal cord membranes provides quantitative evidence of the class's extreme affinity. While Ki data for Sendide itself is not directly reported in the same units, its analog [D-Trp7]sendide was evaluated head-to-head against CP-96,345 and unlabeled Substance P.

Receptor Binding NK1 Antagonist Peptide Pharmacology

NK1 Receptor Selectivity: Sendide Does Not Antagonize NK2 or NK3 Receptors at Functional Doses

The specificity of Sendide for the NK1 receptor was confirmed in functional assays against agonists for other tachykinin receptors. At doses that completely blocked NK1-mediated responses, Sendide had no effect on NK2 or NK3 receptor activation.

Receptor Selectivity NK1 Pharmacology Tachykinin Receptors

Functional Duration: Sendide Exhibits Prolonged Antagonism Compared to CP-96,345

Beyond its high potency, the duration of action is a critical differentiator for experimental design. Sendide was directly compared to CP-96,345, and its antagonistic effect persisted significantly longer in vivo.

Duration of Action NK1 Antagonist In Vivo Pharmacology

Primary Research Applications for [Tyr6,D-Phe7,D-His9]-Substance P (6-11) (Sendide)


High-Sensitivity Pharmacological Probe for Spinal NK1 Receptors

Sendide's exceptional potency (1,000-7,300x > CP-96,345) and prolonged duration of action make it an ideal tool for ex vivo and in vivo studies requiring potent and sustained blockade of spinal NK1 receptors. It is particularly well-suited for pain research, where precise modulation of Substance P signaling in the dorsal horn is critical.

NK1 Receptor Binding and Autoradiography Studies

The demonstrated sub-nanomolar affinity of the Sendide class (e.g., Ki = 0.023 nM for [D-Trp7]sendide) indicates its structural suitability for development into high-affinity radioligands or fluorescent probes. This is essential for quantitative receptor autoradiography, binding site mapping, and receptor occupancy studies in CNS tissues.

Isolating NK1-Specific Pathways in Complex Tachykinin Systems

Sendide's high selectivity for NK1 over NK2 and NK3 receptors, confirmed in functional behavioral assays, allows researchers to confidently attribute observed biological effects to NK1 receptor blockade. This is a critical requirement for studies in neurogenic inflammation, pain, and CNS disorders where multiple tachykinin receptors are co-expressed.

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